molecular formula C6H9N3O B6147730 N,N-dimethyl-1H-imidazole-1-carboxamide CAS No. 69829-55-6

N,N-dimethyl-1H-imidazole-1-carboxamide

Cat. No.: B6147730
CAS No.: 69829-55-6
M. Wt: 139.2
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Description

N,N-dimethyl-1H-imidazole-1-carboxamide (CAS 69829-55-6) is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . Its structure is defined by the SMILES notation O=C(N1C=CN=C1)N(C)C and the InChIKey DQLTWJREEUSJEQ-UHFFFAOYSA-N . This reagent is a solid and may require cold-chain transportation for stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers exploring heterocyclic chemistry and the development of novel molecular hybrids will find this compound of interest. Imidazole derivatives are a significant area of study in medicinal chemistry, particularly in the search for new antibacterial agents to combat drug-resistant pathogens . For instance, imidazole-based molecular hybrids and conjugates are being investigated as a strategy to overcome antibiotic resistance in ESKAPE pathogens, which are a major global healthcare problem . As a building block, this compound can serve as a key precursor in the synthesis of more complex molecules for various research applications . Researchers are advised to consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-8(2)6(10)9-4-3-7-5-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLTWJREEUSJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220117
Record name 1H-Imidazole-1-carboxamide, N,N-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID70220117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69829-55-6
Record name 1H-Imidazole-1-carboxamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069829556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-carboxamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for N,n Dimethyl 1h Imidazole 1 Carboxamide and Its Derivatives

Mechanistic Studies of Primary Synthetic Pathways

Understanding the underlying mechanisms of synthesis is paramount for optimizing reaction conditions and developing novel methodologies. The primary routes to N,N-dimethyl-1H-imidazole-1-carboxamide involve the formation of a carboxamide bond at the N1 position of the imidazole (B134444) ring.

Pathways Involving N-Acylation of Imidazole Scaffolds

The N-acylation of an imidazole scaffold is a fundamental step in the synthesis of this compound. This transformation introduces the carbonyl group that will ultimately become part of the carboxamide functionality. A common method involves the reaction of imidazole with an appropriate acylating agent.

One established pathway utilizes dimethylcarbamoyl chloride as the acylating agent, which directly introduces the N,N-dimethylcarbamoyl group onto the imidazole ring. guidechem.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.

Another approach involves a two-step process where imidazole is first reacted with a more reactive acylating agent, such as phosgene (B1210022) or a chloroformate, to form an activated intermediate. This intermediate is then subsequently reacted with dimethylamine (B145610) to furnish the final product. This strategy allows for a more controlled introduction of the dimethylamino group.

Recent studies have also explored the use of coupling agents to facilitate the N-acylation. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) can effectively couple imidazole with a dimethylcarbamoyl-containing precursor.

Strategies for N,N-Dimethyl Carboxamide Formation at the Imidazole-1-Position

The formation of the N,N-dimethyl carboxamide group at the imidazole-1-position can be achieved through various strategies, each with its own mechanistic nuances.

A direct and widely used method is the reaction of imidazole with dimethylcarbamoyl chloride. guidechem.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the formation of the desired this compound.

Alternatively, the synthesis can proceed through an intermediate, 1H-imidazole-1-carboxamide. This precursor is then subjected to N,N-dimethylation using a methylating agent like dimethyl sulfate (B86663) or methyl iodide under basic conditions.

A less common but mechanistically interesting approach is a de novo synthesis based on a modified Hantzsch reaction. This method involves the condensation of glyoxal (B1671930), ammonium (B1175870) acetate, and N,N-dimethylurea in acetic acid. While this route constructs the imidazole ring and the carboxamide functionality simultaneously, it often results in a mixture of products and requires careful optimization.

Innovations in Green Chemistry Approaches for Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound, aiming to reduce environmental impact and improve sustainability.

Solvent-Free Reaction Conditions and Sustainable Catalysis

A significant advancement in the green synthesis of imidazole derivatives is the development of solvent-free reaction conditions. asianpubs.orgresearchgate.net These methods often utilize microwave irradiation or grinding techniques to promote the reaction, eliminating the need for volatile and often toxic organic solvents. researchgate.netnih.gov This not only reduces waste but can also lead to shorter reaction times and higher yields. asianpubs.org For instance, one-pot syntheses of imidazole derivatives have been successfully carried out under solvent-free conditions, showcasing the potential of this approach for a more environmentally friendly process. asianpubs.orgresearchgate.net

In the realm of sustainable catalysis, there is a growing interest in using cost-effective and environmentally benign catalysts. researchgate.net For example, magnesium salts and even imidazole itself have been employed as catalysts for the synthesis of amides from carboxylic acids, offering a more sustainable alternative to traditional heavy metal catalysts. researchgate.netrsc.org Furthermore, the use of biocatalysts, such as engineered methyltransferases, has shown promise in achieving high yields for methylation steps under mild conditions, although the cost of enzymes can be a limiting factor for large-scale production. The development of recyclable catalysts, such as silica-supported boron sulfonic acid, also contributes to the greening of these synthetic processes. researchgate.net

Atom Economy and E-Factor Analysis of Production Routes

Atom economy and E-Factor are key metrics used to evaluate the efficiency and environmental impact of a chemical process. An ideal synthesis would have a high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product. The E-Factor, on the other hand, quantifies the amount of waste generated per unit of product.

Green chemistry approaches, such as one-pot syntheses and the use of catalytic rather than stoichiometric reagents, are designed to improve these metrics. rsc.org By minimizing the number of synthetic steps and the amount of waste generated, these innovative methods contribute to a more sustainable manufacturing process for this compound and its derivatives.

Continuous Flow Chemistry and Microreactor Technologies for Scalable Production

For the large-scale and efficient production of this compound, continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing. These technologies enable precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions.

The application of continuous flow systems allows for the rapid optimization of reaction conditions, leading to higher yields and purities in shorter reaction times. For the synthesis of imidazole derivatives, continuous-flow protocols have been developed that utilize immobilized catalysts, such as ruthenium, in microreactors. rsc.org This approach not only facilitates catalyst recovery and reuse but also allows for excellent yields in significantly reduced reaction times compared to batch methods. rsc.org

Optimization of Reaction Parameters in Flow Systems

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. researchgate.net While specific studies on the optimization of flow synthesis for this compound are not extensively documented, research on related N-alkyl imidazoles and other functionalized imidazole derivatives provides valuable insights into the key parameters that can be tuned for efficient production.

A study on the one-step continuous flow synthesis of N-alkyl imidazoles demonstrated the efficiency of using fixed-bed acidic zeolite catalysts. unimi.it This approach highlights the potential for producing N-substituted imidazoles with high productivity and simple work-up procedures, where water is the only byproduct. uni.lu Key parameters that were optimized in such systems include the choice of catalyst, solvent, reaction temperature, and flow rate.

For the synthesis of highly functionalized imidazo-oxadiazoles in a continuous-flow system, researchers have successfully employed a multi-reactor setup without the need for isolating intermediates. beilstein-journals.orgnih.gov In this process, the optimization of parameters such as solvent composition (e.g., N,N-dimethylacetamide), reaction temperature, and the ratio of coupling reagents was crucial for achieving high yields and purity of the final product. beilstein-journals.orgnih.gov

The following table summarizes typical parameters that are optimized in the flow synthesis of related imidazole derivatives, which could be applicable to the synthesis of this compound.

ParameterRange/ValueSignificance
Temperature 25 - 175 °CInfluences reaction rate and selectivity. Higher temperatures can accelerate the reaction but may lead to side products. jst.org.in
Flow Rate VariedDetermines the residence time of reactants in the reactor, impacting conversion and yield. researchgate.net
Solvent N,N-dimethylacetamide (DMA), Acetonitrile (MeCN)Affects solubility of reactants and intermediates, and can influence reaction pathways. beilstein-journals.orgnih.gov
Catalyst Acidic zeolites, Metal catalystsCan significantly improve reaction efficiency and selectivity. unimi.itbeilstein-journals.org
Reagent Stoichiometry VariedThe ratio of reactants and coupling agents is critical for maximizing yield and minimizing impurities.

This table is generated based on data from studies on related imidazole derivatives and represents a general guideline for optimizing the flow synthesis of this compound.

Reaction Engineering for Enhanced Yield and Selectivity

Reaction engineering principles are applied to design and optimize chemical reactors and processes to maximize product yield and selectivity. For the synthesis of this compound, strategies can be employed to overcome challenges such as competing side reactions and to favor the formation of the desired product.

One key aspect is the choice of the reaction pathway. For instance, in the synthesis of benzimidazole (B57391) derivatives, the catalyst was found to play a crucial role in determining the reaction selectivity. The use of Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) as a catalyst allowed for the selective formation of 1,2-disubstituted benzimidazoles over the 2-substituted counterparts. beilstein-journals.org This level of control is highly desirable for enhancing the selectivity of the synthesis of specifically substituted imidazole carboxamides.

In a four-component reaction strategy for the synthesis of pyrimidine (B1678525) carboxamides, N,N-dimethylformamide (DMF) was ingeniously used as a dual synthon, providing both a carbon atom and the amide functionality. nih.gov This palladium-catalyzed oxidative process demonstrates a high degree of atom and step economy, leading to the efficient formation of the target carboxamides. Such innovative approaches could be adapted to enhance the yield and selectivity in the synthesis of this compound.

The table below outlines potential reaction engineering strategies to improve the synthesis of this compound.

StrategyDescriptionPotential Benefit
Catalyst Selection Utilizing specific catalysts (e.g., Lewis acids, transition metals) to direct the reaction towards the desired product. beilstein-journals.orgIncreased selectivity and yield, milder reaction conditions.
Multi-component Reactions Designing one-pot reactions where multiple components react to form the product in a single step. nih.govImproved atom and step economy, reduced waste.
Process Intensification Employing techniques like microwave irradiation or continuous flow to accelerate reactions and improve control.Faster reaction times, better heat and mass transfer, higher yields.
Byproduct Removal Implementing in-situ removal of byproducts (e.g., water) to shift the reaction equilibrium towards the product.Increased conversion and yield.

This table presents general reaction engineering strategies that could be applied to the synthesis of this compound based on findings from related heterocyclic syntheses.

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The introduction of chirality into molecules is of paramount importance in drug discovery and development, as different enantiomers of a chiral drug can exhibit distinct biological activities. nih.gov While this compound itself is not chiral, the synthesis of its chiral derivatives is a significant area of research.

Enantioselective Formation of Related Structures

The development of enantioselective methods for the synthesis of chiral molecules containing an imidazole ring is an active field of research. One approach involves the enantioselective allylation of 2-imidazolylaldimines and ketimines using a chiral allylchlorosilane. This method allows for the synthesis of a variety of imidazole-bearing chiral carbinamines with high enantioselectivity. researchgate.net

Another strategy involves the supramolecularly assisted synthesis of chiral tripodal imidazolium (B1220033) compounds. In this method, the presence of an amide group derived from an amino acid in the imidazole starting material facilitates the formation of the tripodal derivative through well-defined supramolecular interactions. rsc.org

The following table provides examples of enantioselective reactions that could be adapted for the synthesis of chiral derivatives of this compound.

Reaction TypeChiral Catalyst/ReagentProduct TypeEnantiomeric Excess (ee)
Allylation of Imines Chiral AllylchlorosilaneChiral Imidazole-bearing CarbinaminesHigh
Supramolecularly Assisted Synthesis Imidazoles from Amino AcidsChiral Tripodal Imidazolium CompoundsHigh preference for tri-substituted product

This table is based on research on the enantioselective synthesis of related chiral imidazole structures and suggests potential pathways for creating chiral derivatives of this compound.

Control of Diastereoselectivity in Multi-Step Syntheses

In multi-step syntheses that generate multiple stereocenters, controlling the diastereoselectivity is crucial for obtaining the desired stereoisomer. For the synthesis of chiral derivatives of this compound, various strategies can be employed to control the relative stereochemistry of the newly formed chiral centers.

One approach involves the use of chiral auxiliaries. For example, in the synthesis of a key intermediate for a pharmaceutical agent, an Evans auxiliary was used to assist in an asymmetric 1,4-addition, which allowed for the control of a key diastereomeric impurity. acs.org This highlights the power of chiral auxiliaries in directing the stereochemical outcome of a reaction.

Reagent-controlled diastereoselective aminations using a chiral nosyloxycarbamate have also been reported. Depending on the substrate, this method can lead to the formation of either diastereomeric allylic carbamates or diastereomeric aziridines with good control over the stereochemistry. researchgate.net

The table below outlines strategies for controlling diastereoselectivity that could be applied to the synthesis of chiral derivatives of this compound.

StrategyDescriptionOutcome
Chiral Auxiliary A chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. acs.orgFormation of one diastereomer in excess.
Reagent-Controlled Synthesis Using a chiral reagent to control the stereochemical outcome of a reaction with a prochiral substrate. researchgate.netDiastereoselective formation of products.
Substrate-Controlled Synthesis The existing stereocenters in a substrate influence the stereochemistry of newly formed centers.Control over the relative configuration of stereocenters.

This table presents general strategies for controlling diastereoselectivity based on literature for the synthesis of complex chiral molecules, which could be relevant for the synthesis of chiral derivatives of this compound.

Advanced Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 1h Imidazole 1 Carboxamide

Nucleophilic and Electrophilic Reactivity Profiles of the Imidazole (B134444) Nitrogen

The imidazole ring in N,N-dimethyl-1H-imidazole-1-carboxamide possesses two nitrogen atoms with distinct electronic properties, leading to a nuanced reactivity profile. The N-1 nitrogen is part of the carboxamide group, which significantly influences its electron density and reactivity. The N-3 nitrogen, with its available lone pair of electrons, is generally considered the primary site of nucleophilic character.

Activation of Electrophiles by Imidazole Nitrogen Lone Pair

The lone pair of electrons on the N-3 nitrogen of the imidazole ring allows it to act as a nucleophile, capable of activating electrophiles. In a neutral imidazole molecule, the unsubstituted nitrogen is the more potent nucleophile. researchgate.net This is because the N-1 nitrogen's lone pair is delocalized through resonance with the carboxamide carbonyl group, reducing its availability for donation. While specific studies on this compound are limited, the general principle of the N-3 nitrogen being the more nucleophilic center holds true. This nucleophilicity is fundamental to its role in catalyzing various reactions, where it can initiate a reaction by attacking an electrophilic center.

Susceptibility to Nucleophilic Attack at Specific Sites

While the N-3 nitrogen provides a center for nucleophilic attack on other molecules, the imidazole ring itself can be susceptible to nucleophilic attack, particularly after activation. The C-2, C-4, and C-5 positions of the imidazole ring can be subject to nucleophilic substitution, though this often requires activation of the ring. Over-alkylation at the C-4/C-5 positions has been noted as a potential challenge in some synthetic applications, indicating their susceptibility to nucleophilic attack under certain conditions. The electrophilicity of the carbonyl carbon in the carboxamide group also makes it a prime target for nucleophilic attack, leading to substitution reactions where the dimethylamino group can be displaced.

Transformations Involving the Carboxamide Functional Group

The carboxamide functional group is a key locus of reactivity in this compound, undergoing a variety of transformations.

Detailed Mechanisms of Transamidation and Esterification Reactions

Transamidation: The direct exchange of the dimethylamino group of the carboxamide with another amine is a challenging transformation due to the stability of the amide bond. mdpi.com However, this reaction can be facilitated by the use of catalysts that activate the carboxamide. While specific mechanistic studies on this compound are not extensively detailed in the available literature, related transamidation reactions often proceed through the activation of the carbonyl group, making it more susceptible to nucleophilic attack by an incoming amine. mdpi.comnih.govorganic-chemistry.org The reaction is an equilibrium process, and driving it to completion can be challenging. mdpi.com

Esterification: this compound can act as a precursor for reagents used in esterification. For instance, related imidazole carbamates are effective for the chemoselective esterification of carboxylic acids. The general mechanism involves the activation of the carboxylic acid by the imidazole-based reagent to form a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by an alcohol to form the corresponding ester. This method is particularly useful for its high yields and selectivity.

Reactivity under Reducing and Oxidizing Conditions

Reduction: The carboxamide group of this compound can be reduced to an amine group. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides under ambient conditions. researchgate.net However, more powerful reducing agents or the use of additives can achieve this transformation. researchgate.net For instance, the use of sodium borohydride in combination with iodine in THF has been shown to reduce amides to their corresponding amines. researchgate.net

Oxidation: The imidazole ring and the carboxamide group can undergo oxidation. The compound can be oxidized to form N,N-dimethyl-1H-imidazole-1-carboxylic acid. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can be employed for this purpose. nih.gov The reaction conditions, such as the acidity of the medium, can influence the outcome of the oxidation. nih.gov

Role as an Activating Agent for Carboxylic Acids and Other Substrates

A significant application of this compound and its derivatives lies in their ability to activate carboxylic acids for the formation of amides and esters. This is particularly valuable in peptide synthesis and the synthesis of complex molecules.

The activation of a carboxylic acid typically proceeds through the formation of a highly reactive acylimidazolium intermediate. This is achieved by reacting the carboxylic acid with an activating agent derived from this compound, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org The resulting acylimidazolium species is a potent acylating agent that readily reacts with nucleophiles like amines or alcohols to form the desired amide or ester, respectively. This method is often preferred due to its mild reaction conditions and the formation of gaseous byproducts (in the case of CDI), which simplifies purification.

The table below summarizes the reactivity of this compound under different conditions.

Reaction TypeReagents and ConditionsMajor Products
Oxidation Potassium permanganate (KMnO₄)N,N-dimethyl-1H-imidazole-1-carboxylic acid
Reduction Strong reducing agents (e.g., LiAlH₄)N,N-dimethyl-1H-imidazole-1-methanamine
Nucleophilic Substitution Amines, AlcoholsSubstituted imidazole derivatives

Theoretical and Computational Chemistry Studies of N,n Dimethyl 1h Imidazole 1 Carboxamide

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and bonding within a molecule. Such analyses are foundational for predicting a molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and their spatial distribution are critical in determining the nature of chemical interactions.

For N,N-dimethyl-1H-imidazole-1-carboxamide, a detailed FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions. The HOMO, being the orbital from which an electron is most readily donated, indicates regions of nucleophilicity. Conversely, the LUMO, the orbital to which an electron is most readily accepted, indicates regions of electrophilicity. The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap generally correlating with higher chemical reactivity and lower kinetic stability.

While a comprehensive FMO analysis for this compound is not available, general principles suggest that the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carboxamide group would contribute significantly to the HOMO, making them potential sites for electrophilic attack. The LUMO is expected to have significant contributions from the carbonyl carbon and the C2 carbon of the imidazole ring, marking them as likely sites for nucleophilic attack. A single, brief mention in existing literature suggests that the LUMO density is localized on the carboxamide group, which would support its role in hydrogen bonding interactions. However, without specific energy values and orbital visualizations, a detailed reactivity prediction remains speculative.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

The following table is a hypothetical representation of the kind of data that would be generated from a DFT calculation. Specific experimental or calculated values for this compound are not currently available.

ParameterValueDescription
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap5.3 eVEnergy difference between HOMO and LUMO.

Charge Distribution, Electrostatic Potential Surfaces, and Fukui Functions

The distribution of electron density within a molecule is fundamental to its chemical behavior. Several computational tools are used to analyze this distribution.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide the partial atomic charges on each atom of this compound. This information helps to identify polar bonds and atoms with significant positive or negative charges, which are often the most reactive sites.

The Molecular Electrostatic Potential (MEP) surface is a three-dimensional visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It provides a rich, visual representation of the charge distribution. Regions of negative potential (typically colored in shades of red) are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. Regions of positive potential (typically colored in shades of blue) are associated with atomic nuclei and are indicative of sites susceptible to nucleophilic attack. For this compound, one would expect to see negative potential around the carbonyl oxygen and the N3 nitrogen of the imidazole ring, and positive potential around the hydrogen atoms and the carbonyl carbon.

Fukui functions are another set of reactivity indicators derived from conceptual DFT. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) identifies the most electrophilic sites, while the Fukui function for electrophilic attack (f-) identifies the most nucleophilic sites. A detailed Fukui function analysis would provide a quantitative measure of the reactivity of each atom in the molecule.

Regrettably, specific data from charge distribution analyses, MEP surfaces, and Fukui function calculations for this compound are not present in the available literature.

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly its interactions with other molecules.

Exploration of Low-Energy Conformers and Conformational Interconversions

This compound possesses several rotatable bonds, primarily the C-N bond connecting the imidazole ring to the carboxamide group and the C-N bond of the dimethylamino group. Rotation around these bonds can lead to different conformers with varying energies. A thorough conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. This would allow for the identification of the global minimum energy conformer (the most stable structure) and other low-energy local minima. The energy barriers between these conformers would also be determined, providing insight into the flexibility of the molecule and the rates of conformational interconversion.

Dynamics of Intramolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules according to the laws of classical mechanics, MD can reveal how this compound behaves in different environments, such as in a vacuum or in a solvent.

An MD simulation in an aqueous solution, for example, would illustrate how water molecules interact with the different functional groups of the compound. It would reveal the formation and breaking of hydrogen bonds, the structure of the solvation shells around the molecule, and the influence of the solvent on the conformational preferences of the molecule. Such simulations are crucial for understanding the behavior of the compound in a biological context.

Detailed studies on the conformational landscape and molecular dynamics of this compound are currently absent from the scientific literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction coordinate and determine the most likely mechanism.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as hydrolysis of the carboxamide bond, electrophilic aromatic substitution on the imidazole ring, or nucleophilic attack at the carbonyl carbon. For each proposed mechanism, the structures of all transition states would be located, and their energies calculated. The activation energy for each step, which is the energy difference between the reactants and the transition state, would determine the rate-limiting step of the reaction.

Such computational investigations would provide a level of mechanistic detail that is often difficult to obtain through experimental means alone. However, at present, there are no published computational studies that have elucidated specific reaction mechanisms and transition states for this compound.

Energy Profiles and Reaction Path Calculations

Energy profiles and reaction path calculations are fundamental to understanding the dynamic behavior of a molecule, including its conformational changes and its reactivity with other chemical species. For this compound, two key processes are of interest: the rotational energy barrier around the N-C(O) bond and the energy profile of its characteristic nucleophilic acyl substitution reactions.

Rotational Energy Barriers:

The bond between the imidazole nitrogen (N-1) and the carbonyl carbon is an amide bond. Unlike typical planar amides, N-acyl imidazoles can exhibit significant twisting around this bond, which directly impacts their reactivity. nih.gov The degree of planarity is a balance between the π-conjugation of the nitrogen lone pair with the carbonyl group (favoring planarity) and steric hindrance between the substituents (favoring twisting).

Computational methods, such as DFT and ab initio calculations, can map the potential energy surface for this rotation. For instance, studies on the related molecule 2,2'-bi-1H-imidazole have used various theoretical levels to calculate rotational barriers. The energy difference between the stable trans conformation and the transition state provides the rotational barrier. rsc.org A similar approach for this compound would involve systematically varying the dihedral angle of the N-C(O) bond and calculating the energy at each step.

Below is a representative data table illustrating how computational methods can estimate such barriers, based on data for a related imidazole system.

Computational MethodBasis SetCalculated Rotational Barrier (kcal/mol)Reference Compound
AM1-8.62,2'-bi-1H-imidazole rsc.org
PM3-10.62,2'-bi-1H-imidazole rsc.org
HF6-31G13.62,2'-bi-1H-imidazole rsc.org
B3LYP6-31G11.8 (with ZPE correction)2,2'-bi-1H-imidazole rsc.org
ZPE: Zero-Point Energy

This table demonstrates that the calculated barrier is sensitive to the chosen theoretical method. For this compound, the steric bulk of the dimethylamino group would likely influence the rotational barrier, a factor that can be precisely quantified through such calculations.

Reaction Path Calculations for Nucleophilic Acyl Substitution:

This compound is an acylating agent, reacting with nucleophiles via nucleophilic acyl substitution. nih.govlibretexts.org In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the imidazole ring as a leaving group. vanderbilt.eduyoutube.com

DFT calculations are instrumental in mapping the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.orgresearchgate.net For example, a study on the reaction of triazole-ester reagents (analogous to acylimidazoles) with primary amines used DFT to calculate the transition state barrier, finding it to be lower than that for N-hydroxysuccinimide (NHS) esters, which explains their higher reactivity. nih.gov A similar calculation for the reaction of this compound with a nucleophile like an amine or alcohol would reveal the activation energy, determining the reaction rate.

A potential energy surface for a related reaction, the formation of N-(carbamoylcarbamothioyl)benzamide, was successfully computed using the B3LYP/6-31g(d) level of theory, identifying two transition states and the corresponding intermediates. researchgate.net This highlights the capability of DFT to elucidate complex, multi-step reaction mechanisms.

Reaction SpeciesRelative Free Energy (kcal/mol)Reference Reaction
Intermediate 1 (I1)0.00Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net
Transition State 1 (TS1)+29.08Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net
Intermediate 2 (P1)-12.33Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net
Transition State 2 (TS2)+15.54Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net
Product (P2)+10.04Formation of N-(carbamoylcarbamothioyl)benzamide researchgate.net

This data illustrates a typical reaction profile with an initial high-energy barrier for the rate-determining step.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful predictive tool for understanding the selectivity of chemical reactions. For a molecule like this compound, this could apply to reactions on the imidazole ring or reactions involving the carboxamide group where multiple outcomes are possible.

Regioselectivity:

Regioselectivity refers to the preference for reaction at one position over another. For the imidazole ring in this compound, electrophilic attack is a potential reaction. The positions C2, C4, and C5 have different electronic densities and thus different reactivities. Computational methods can predict the most likely site of attack by calculating the energies of the possible intermediates (e.g., σ-complexes) or transition states. The pathway with the lowest activation energy is the most kinetically favored. nih.gov

DFT has been successfully used to predict the regioselectivity of nucleophilic aromatic substitution by calculating the relative stabilities of isomeric intermediates. nih.gov Similarly, in a copper-catalyzed reaction forming amides, DFT calculations were used to explain the observed regioselectivity in the nucleophilic addition to a carbodiimide (B86325) intermediate by comparing the energies of the two possible isomers. rsc.org

Modern approaches also utilize machine learning models trained on data from quantum chemical calculations to predict regioselectivity in reactions like electrophilic aromatic substitution with high accuracy. researchgate.netacs.org These models often use calculated atomic properties, such as Fukui functions or CM5 atomic charges, as descriptors to identify the most reactive sites. researchgate.netacs.org

Stereoselectivity:

Stereoselectivity, the preference for the formation of one stereoisomer over another, is less commonly a factor in the typical reactions of this compound itself, unless it reacts with a chiral molecule. However, computational methods are critical for predicting stereochemical outcomes in such cases. By calculating the energies of the diastereomeric transition states, one can predict the major product.

Recently, machine learning algorithms have been trained to predict the stereoselectivity of complex reactions like glycosylations with remarkable accuracy. nih.gov These models quantify the steric and electronic contributions of all reactants, catalysts, and solvents using quantum mechanical calculations to make their predictions. For example, a random forest algorithm successfully predicted the α/β selectivity in glycosylation reactions, even identifying novel ways to control the stereochemical outcome. nih.gov While not directly applied to the title compound, this demonstrates the state-of-the-art in computational prediction of stereoselectivity.

Development of Structure-Reactivity Relationships Through Computational Approaches

Computational chemistry excels at establishing clear relationships between a molecule's structure and its chemical reactivity. By calculating various electronic and structural properties, one can rationalize and predict chemical behavior.

Molecular Electrostatic Potential (MEP):

One of the most intuitive tools is the Molecular Electrostatic Potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP analysis would clearly show a highly positive potential around the carbonyl carbon, confirming its role as the primary site for nucleophilic attack. libretexts.orgresearchgate.net The nitrogen atoms of the imidazole ring would show negative potential, indicating their nucleophilic character. orientjchem.org

Frontier Molecular Orbital (FMO) Theory:

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is typically localized on the most electrophilic part of the molecule, and its energy correlates with the molecule's ability to accept electrons. For an acylimidazole, the LUMO would be centered on the carbonyl group. The HOMO, conversely, is localized on the most nucleophilic region. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. orientjchem.org DFT calculations provide precise values for these orbital energies and their spatial distributions.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
ImTPh*-5.61-1.743.87B3LYP/6-31G orientjchem.org
ImTPh: 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone

This table shows representative FMO data for a related imidazole derivative.

Quantitative Descriptors and QSAR:

By systematically modifying the structure of a molecule in silico (e.g., by changing substituents) and calculating properties like atomic charges, bond orders, and orbital energies, computational chemists can build quantitative structure-reactivity relationships (QSRRs). For instance, studies on N-acyl-N-aryl sulfonamides (ArNASAs), which are conceptually similar acylating agents, have shown how aromatic substituents adjacent to the sulfonamide nitrogen modulate reactivity. acs.org Computational analysis can correlate these structural changes with the calculated activation barriers for reaction, providing a predictive model for designing reagents with tailored reactivity. This approach could be directly applied to create derivatives of this compound with fine-tuned acyl-transfer capabilities.

N,n Dimethyl 1h Imidazole 1 Carboxamide As a Versatile Reagent and Building Block in Complex Organic Synthesis

Applications in Directed Amidation and Esterification Reactions

N,N-dimethyl-1H-imidazole-1-carboxamide serves as an efficient reagent for the formation of amide and ester bonds from carboxylic acids. The reactivity of this carbonylazole can be finely tuned, enabling its use in a variety of synthetic contexts. escholarship.org

The activation of carboxylic acids is a fundamental transformation in organic chemistry, and this compound provides a mild and effective method for this purpose. The reaction proceeds through the formation of a highly reactive acylimidazolium intermediate, which is then readily attacked by nucleophiles such as amines and alcohols to form the corresponding amides and esters. This process often occurs under neutral or mildly basic conditions and at ambient temperatures, which is advantageous for substrates bearing sensitive functional groups.

Research has shown that the reaction can be facilitated by the use of a catalytic amount of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). escholarship.org This methodology has been successfully applied to a range of carboxylic acids and nucleophiles, demonstrating its broad applicability. The inherent stability of this compound, compared to more traditional coupling reagents like acid chlorides and chloroformates, makes it a safer and more convenient option for many synthetic applications.

Table 1: Examples of Amidation and Esterification using this compound

Carboxylic Acid Nucleophile Product Catalyst Yield (%)
Benzoic Acid Aniline N-Phenylbenzamide DBU (cat.) High
Acetic Acid Benzyl Alcohol Benzyl Acetate DBU (cat.) High
Indole-3-carboxylic acid Morpholine (Indol-3-yl)(morpholino)methanone DBU (cat.) Good
Phenylacetic Acid Isopropanol Isopropyl 2-phenylacetate DBU (cat.) Good

Note: This table is illustrative and based on the general reactivity described in the literature. Specific yields may vary depending on the reaction conditions.

A key advantage of this compound is its ability to participate in chemoselective reactions. In the presence of multiple nucleophilic sites within a molecule, this reagent can selectively acylate less reactive groups, such as indoles and oxazolidinones, even in the presence of more nucleophilic amines and alcohols. escholarship.org This chemoselectivity is attributed to the moderated reactivity of the acylimidazolium intermediate and the specific catalytic conditions employed.

Role in the Synthesis of Diverse Heterocyclic Compounds

While specific examples detailing the use of this compound as a direct precursor for advanced imidazole (B134444) derivatives, fused heterocycles, or nitrogen-containing polycycles are not extensively documented in readily available literature, the general reactivity of the imidazole core suggests its potential in such transformations.

The imidazole ring within this compound can theoretically serve as a scaffold for the construction of more complex imidazole-containing structures. However, specific research focusing on this application is limited.

Similarly, the direct application of this compound as a building block for the synthesis of nitrogen-containing polycycles has not been a primary focus of published research.

Strategic Use in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular complexity. While imidazole derivatives are known to participate in MCRs such as the Ugi and Passerini reactions, there is a lack of specific reports on the use of this compound in this context. The reactivity of the carboxamide functionality could potentially interfere with the standard reaction pathways of these MCRs, or its specific utility has yet to be explored and documented.

Integration into One-Pot Synthetic Strategies

The stable, yet reactive, nature of this compound makes it an ideal candidate for integration into one-pot synthetic sequences. In these strategies, multiple reaction steps are carried out in a single reaction vessel without the need for intermediate purification, leading to increased efficiency, reduced waste, and savings in time and resources.

The compound's role in one-pot synthesis is typically as a carbamoylating agent. For instance, a substrate containing a nucleophilic group, such as a primary alcohol or amine, can be treated with this compound to form a carbamate (B1207046) intermediate. This intermediate can then undergo further transformations in the same pot. The mild conditions required for the carbamoylation step are often compatible with a variety of subsequent reactions, such as cyclizations, cross-coupling reactions, or further functional group manipulations. The imidazole byproduct is generally non-nucleophilic and weakly basic, minimizing its interference with subsequent steps.

A representative one-pot sequence could involve the initial carbamoylation of a bifunctional molecule, where the newly introduced carbamate group serves to protect a functional group or to direct a subsequent intramolecular reaction.

Table 1: Representative One-Pot Reaction Involving Carbamoylation

Entry Starting Material Step 1 Reagent Step 2 Reagent/Condition Product Overall Yield

Enhancing Molecular Complexity and Diversity

The introduction of a dimethylcarbamoyl group using this compound is a powerful strategy for increasing molecular complexity and generating diverse libraries of compounds for applications such as drug discovery. The carbamoyl (B1232498) group can significantly alter the physicochemical properties of a molecule.

Key contributions to molecular complexity include:

Increased Molecular Weight and Structural Sophistication: The addition of the C₃H₆NO functional group inherently increases the size and three-dimensional complexity of the parent molecule.

Modulation of Physicochemical Properties: The carbamate functionality can modify a molecule's polarity, solubility, and hydrogen bonding capacity. This is particularly important in medicinal chemistry for optimizing pharmacokinetic profiles.

Metabolic Stability: The N,N-dimethylcarbamate group is often more resistant to enzymatic hydrolysis compared to esters or other functional groups, which can enhance the metabolic stability and in vivo half-life of a drug candidate.

By applying this compound to a scaffold containing multiple reaction sites, a library of diverse analogues can be rapidly synthesized, allowing for the exploration of structure-activity relationships (SAR).

Table 2: Examples of Complexity Enhancement via Carbamoylation

Scaffold Functional Group Targeted Reagent Resulting Moiety Impact on Complexity
Steroid Backbone Secondary Hydroxyl This compound O-Carbamate Introduction of polar, metabolically stable group; altered receptor binding profile.
Alkaloid Precursor Phenolic Hydroxyl This compound Aryl-O-Carbamate Increased structural complexity; provides handle for directed metalation.
Peptide Fragment N-terminal Amine This compound N,N-dimethylurea derivative Capping of peptide chain; enhanced stability against peptidases.

Regioselective and Chemoselective Transformations Enabled by the Compound

A significant advantage of this compound is its ability to facilitate selective reactions in molecules containing multiple functional groups. This selectivity is crucial for the efficient synthesis of complex targets, avoiding the need for extensive protecting group strategies.

Chemoselectivity: The reagent exhibits notable chemoselectivity, reacting preferentially with certain nucleophiles over others. Research has shown that imidazole-based carbamoylating agents react selectively with primary amines in the presence of secondary amines. nih.govresearchgate.net This is attributed to the lower steric hindrance of primary amines, which allows for more facile attack on the activated carbonyl center of the reagent. This selectivity is highly valuable when modifying polyamine-containing scaffolds. Similarly, amines are generally more nucleophilic than alcohols and can be selectively carbamoylated under appropriate conditions.

Regioselectivity: In molecules with multiple similar functional groups (e.g., several hydroxyl groups), regioselective carbamoylation can often be achieved. Primary alcohols, being less sterically hindered, typically react faster than secondary or tertiary alcohols. For instance, in the synthesis of complex natural products or their derivatives, a primary hydroxyl group on a sugar or steroid can be selectively functionalized over more hindered secondary hydroxyls. Furthermore, the electronic properties of the substrate can influence regioselectivity; for example, more acidic phenolic hydroxyl groups can be selectively targeted over aliphatic alcohols.

This high degree of selectivity allows for precise molecular editing, making this compound a refined tool for late-stage functionalization in complex synthesis.

Table 3: Selective Carbamoylation Reactions

Substrate (with competing groups) Target Group Conditions Product Selectivity Reference
N-methylethanolamine (Primary amine, secondary alcohol) Primary Amine Room Temp, Aprotic Solvent N,N-dimethyl-N'-(2-hydroxyethyl)-N'-methylurea High nih.govresearchgate.net
1,4-butanediamine (Two primary amines) One Primary Amine 1 equiv. Reagent, Low Temp N-(4-aminobutyl)-N,N-dimethylurea Good (for mono-adduct) N/A
Glycerol (Two primary, one secondary alcohol) Primary Alcohols Controlled Stoichiometry 1-O-(dimethylcarbamoyl)glycerol High for primary vs. secondary N/A

N,n Dimethyl 1h Imidazole 1 Carboxamide in Advanced Catalysis and Coordination Chemistry

Design and Application as a Ligand in Transition Metal Catalysis

The imidazole (B134444) moiety is a well-established functional group in coordination chemistry, readily coordinating to transition metals through its nitrogen atoms. bohrium.comuomustansiriyah.edu.iqresearchgate.net This has led to the development of a wide array of imidazole-containing ligands for various catalytic applications. bohrium.comuomustansiriyah.edu.iqresearchgate.net However, specific research detailing the design, synthesis, and application of metal complexes featuring the N,N-dimethyl-1H-imidazole-1-carboxamide ligand is limited.

Synthesis and Characterization of Metal Complexes Featuring the Carboxamide Ligand

The synthesis of transition metal complexes with imidazole-based ligands is a mature field of study. bohrium.comuomustansiriyah.edu.iqresearchgate.net These syntheses typically involve the reaction of a metal salt with the imidazole-containing ligand in a suitable solvent. researchgate.net Characterization of the resulting complexes is routinely achieved through techniques such as X-ray crystallography, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis. uomustansiriyah.edu.iqresearchgate.net

Catalytic Activity in Cross-Coupling Reactions (e.g., C-N, C-O bond formation)

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, with imidazole-containing ligands often playing a crucial role in catalyst performance. hanyang.ac.kr These ligands can influence the solubility, stability, and reactivity of the metal center, thereby impacting the efficiency and scope of the catalytic transformation.

While the broader class of imidazole derivatives has been explored in this context, there is a lack of specific reports on the catalytic activity of well-defined metal complexes of this compound in C-N and C-O cross-coupling reactions. Research in this area would be necessary to determine the efficacy of this specific ligand in comparison to other established catalytic systems.

Enantioselective Catalysis Mediated by Chiral Derivatives

The development of chiral ligands is paramount for enantioselective catalysis, enabling the synthesis of single-enantiomer products. The creation of chiral imidazole-based ligands has been an active area of research, leading to successful applications in various asymmetric transformations. nih.gov

However, the scientific literature does not currently contain specific examples of chiral derivatives of this compound being designed and applied in enantioselective catalysis. The synthesis of such chiral derivatives and the investigation of their coordination to metals and subsequent catalytic performance in asymmetric reactions remains an unexplored area of research.

Organocatalytic Roles and Mechanisms

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in organic synthesis. Imidazole and its derivatives can, in principle, act as organocatalysts, for example, by functioning as bases or nucleophiles.

Function as a Brønsted Base or Lewis Base Catalyst in Organic Transformations

The nitrogen atoms of the imidazole ring in this compound possess lone pairs of electrons, suggesting potential basic properties. Depending on the specific reaction environment, it could theoretically act as a Brønsted base by accepting a proton or as a Lewis base by donating an electron pair.

Despite this theoretical potential, there is a lack of published research that specifically investigates and reports on the use of this compound as a Brønsted or Lewis base catalyst in organic transformations. Mechanistic studies and practical applications in this context have not been documented.

Development of Asymmetric Organocatalytic Systems

The design of chiral organocatalysts for asymmetric synthesis is a major focus of modern organic chemistry. beilstein-journals.orgnih.gov This often involves the incorporation of a chiral scaffold into a molecule that possesses a catalytically active functional group.

Currently, there are no available scientific reports on the development of asymmetric organocatalytic systems based on chiral derivatives of this compound. This represents a potential, albeit unexplored, avenue for future research in the field of organocatalysis.

Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis, largely due to their strong σ-donating properties and the remarkable stability they impart to metal complexes. The most common route to NHC-metal complexes involves the deprotonation of a corresponding imidazolium (B1220033) salt. researchgate.net Consequently, the synthesis of these imidazolium precursors is a critical step.

Synthesis of Novel NHCs Derived from the Imidazole Scaffold

The synthesis of N-heterocyclic carbenes from imidazole-based precursors is a well-established field. rsc.org Typically, this involves the N-alkylation or N-arylation of an imidazole derivative to form a 1,3-disubstituted imidazolium salt, which is then deprotonated to yield the free carbene. researchgate.net

A hypothetical pathway for the utilization of this compound as an NHC precursor would likely involve two key transformations:

Alkylation of the N-3 position: The first step would necessitate the alkylation of the second nitrogen atom of the imidazole ring. This is a standard procedure for many N-substituted imidazoles, often achieved by reaction with an alkyl halide. upenn.edu For this compound, this would result in a 1-(dimethylcarbamoyl)-3-alkyl-1H-imidazolium salt.

Removal of the Dimethylcarbamoyl Group: The critical and most uncertain step would be the cleavage of the N1-C(O)NMe₂ bond to generate the desired 1,3-dialkylimidazolium salt, the direct precursor to the NHC. The carbamoyl (B1232498) group is generally stable, and its removal would likely require specific reaction conditions, possibly involving hydrolysis or another chemical transformation. Research on related N-acyl imidazoles suggests that the acyl group can be labile under certain conditions, but the stability of the N,N-dimethylcarbamoyl group in this context is not documented.

An alternative, more plausible route could involve the initial hydrolysis of this compound to imidazole-1-carboxylic acid, which could then potentially undergo further reactions. However, the direct conversion to a functional NHC precursor remains speculative.

Application of Derived NHC Complexes in Homogeneous Catalysis

The catalytic applications of NHC-metal complexes are vast and varied, encompassing cross-coupling reactions, olefin metathesis, and C-H activation, among others. The electronic and steric properties of the NHC ligand, dictated by the substituents on the nitrogen atoms, play a crucial role in the activity and selectivity of the catalyst.

Should NHCs be successfully synthesized from this compound, the resulting ligands would feature a methyl group at the N1 position (assuming the dimethylcarbamoyl group is replaced by a methyl group during the synthetic sequence) and another substituent at the N3 position introduced during the alkylation step. The performance of the corresponding metal complexes in catalysis would then be compared to other NHC complexes with similar substitution patterns.

For instance, palladium-NHC complexes are widely used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The table below presents representative data for such reactions catalyzed by a well-known NHC-palladium complex, which could serve as a benchmark for any future catalysts derived from this compound.

Table 1: Representative Catalytic Performance of a Generic Palladium-NHC Complex in Cross-Coupling Reactions

Reaction TypeAryl HalideCoupling PartnerCatalyst Loading (mol%)Yield (%)Reference
Suzuki-Miyaura4-ChlorotoluenePhenylboronic acid198[Generic Data]
Suzuki-Miyaura4-Bromobenzonitrile2-Tolylboronic acid0.595[Generic Data]
Buchwald-Hartwig4-ChloroanisoleMorpholine292[Generic Data]
Buchwald-Hartwig2-BromopyridineAniline1.596[Generic Data]

This table is for illustrative purposes only and does not represent data from NHCs derived from this compound.

Spectroscopic and Computational Analysis of Catalytic Intermediates and Cycles

The elucidation of catalytic mechanisms often relies on a combination of spectroscopic techniques and computational modeling. Key intermediates in NHC-catalyzed reactions, such as the NHC-metal complex and subsequent species in the catalytic cycle, can be characterized by methods like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Infrared (IR) spectroscopy.

For a hypothetical NHC derived from this compound, spectroscopic analysis would be crucial to confirm its structure and coordination to a metal center. For example, in ¹³C NMR spectroscopy, the carbene carbon of the NHC ligand typically exhibits a characteristic downfield shift upon coordination to a metal.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of the catalytic cycle, the stability of intermediates, and the transition states of key elementary steps. nih.gov Such studies could predict the feasibility of the proposed synthetic pathway for generating NHCs from this compound and evaluate the electronic properties of the resulting ligands.

Advanced Analytical Techniques for Elucidating Chemical Behavior and Mechanisms of N,n Dimethyl 1h Imidazole 1 Carboxamide

Spectroscopic Probes for In-Situ Reaction Monitoring and Transient Species Detection

In-situ spectroscopic techniques provide a real-time window into chemical transformations, allowing for the direct observation of reactants, intermediates, and products as they evolve. This capability is crucial for deriving kinetic data and validating proposed reaction mechanisms.

Real-time Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for monitoring the progress of reactions involving N,N-dimethyl-1H-imidazole-1-carboxamide. By tracking the characteristic vibrational frequencies of functional groups, one can quantify the consumption of reactants and the formation of products over time.

Key vibrational bands for this compound include the strong carbonyl (C=O) stretch of the carboxamide group and various stretches and bends associated with the imidazole (B134444) ring. For instance, the carboxamide carbonyl stretch is expected around 1650-1700 cm⁻¹, while the imidazole ring may exhibit a characteristic N-H stretch at approximately 3400 cm⁻¹ if a tautomeric form is present.

During a chemical transformation, such as hydrolysis to imidazole-1-carboxylic acid, real-time IR spectroscopy would show a decrease in the intensity of the amide carbonyl peak and the concurrent appearance of a new, broader carbonyl peak for the carboxylic acid. By plotting the intensity of these peaks against time, detailed kinetic profiles can be constructed, leading to the determination of reaction rates and orders.

Table 7.1: Key Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Application in Reaction Monitoring
Amide C=OStretch~1650-1700Disappearance indicates reactant consumption
Imidazole N-HStretch~3400Presence/absence confirms dominant tautomer
Imidazole RingRing Bending/Stretching1400-1600Changes indicate modification of the ring structure
Carboxylic Acid O-HStretch (Broad)2500-3300Appearance indicates hydrolysis product
Carboxylic Acid C=OStretch~1700-1725Appearance indicates hydrolysis product

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for investigating processes that occur on the NMR timescale, such as conformational changes and the detection of short-lived reaction intermediates. For this compound, dynamic NMR can provide profound insights into the rotational barrier of the amide C-N bond.

Due to the partial double-bond character of the amide linkage, rotation is restricted, potentially leading to distinct cis and trans conformers. nih.govnih.gov At low temperatures, the exchange between these conformers may be slow enough to observe separate signals for each in the ¹H or ¹³C NMR spectrum. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. acs.org Analyzing these changes allows for the calculation of the activation energy for bond rotation.

Furthermore, NMR is invaluable for characterizing the compound's static structure. The ¹H NMR spectrum typically shows singlet peaks for the N-methyl groups between δ 3.0–3.2 ppm and signals for the imidazole protons in the δ 7.4–8.1 ppm region. The ¹³C NMR spectrum confirms the presence of the carboxamide carbonyl carbon at approximately 165 ppm. These distinct signatures can be used to track the formation of reaction intermediates that may have different chemical shifts or coupling constants.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Investigations

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the unambiguous determination of elemental compositions for reactants, products, and transient intermediates, which is fundamental to mechanistic studies.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing reaction mixtures containing this compound. It allows molecules to be transferred from solution to the gas phase as intact ions with minimal fragmentation. In positive ion mode, the compound is readily detected as the protonated molecule, [M+H]⁺, with an expected m/z of 140.0818. uni.lu

By coupling ESI-MS to a liquid chromatography system (LC-MS), complex reaction mixtures can be separated and analyzed in real-time. This allows for the tracking of the reactant's disappearance and the simultaneous appearance of intermediates and final products. For example, in a substitution reaction where the dimethylcarboxamide group is replaced, ESI-MS can identify the mass of the new product, confirming the reaction pathway. The high resolution of the technique helps to differentiate between species with very similar nominal masses.

Table 7.2: Predicted ESI-MS Adducts of this compound and Their Properties

Adductm/z (Mass-to-Charge Ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺140.08183127.5
[M+Na]⁺162.06377135.5
[M-H]⁻138.06727130.2
[M+K]⁺178.03771136.3
Data sourced from predicted values. uni.lu

Isotopic labeling is a definitive method for tracing the fate of specific atoms throughout a reaction mechanism. By synthesizing this compound with a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), at a specific position, its path can be followed using HRMS. medchemexpress.com

For example, to investigate a hydrolysis mechanism, the carbonyl carbon could be labeled with ¹³C. Upon reaction, the resulting imidazole and dimethylamine (B145610) fragments can be analyzed. If the ¹³C label is found in the imidazole-1-carboxylic acid product, it confirms that the C-N bond between the imidazole ring and the carbonyl group remains intact during the initial steps of the reaction. This atom-tracing capability provides unequivocal evidence for proposed mechanistic steps, resolving ambiguities that other techniques cannot.

X-ray Crystallography for Understanding Reactant and Product Conformations in Solid State

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would unambiguously determine its solid-state conformation. It would reveal the planarity of the imidazole ring and the precise orientation of the dimethylcarboxamide group relative to the ring. Studies on similar N-methylated aromatic amides suggest a preference for a cis conformation in the crystal state. nih.gov

Furthermore, crystallographic data illuminates the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonds and π–π stacking. researchgate.net This information is crucial for understanding the physical properties of the solid material and can provide insights into intermolecular recognition processes. While a specific structure for this exact compound may not be publicly available, analysis of related imidazole derivatives shows common crystallographic parameters. nih.govnsf.gov

Table 7.3: Representative Crystallographic Data for an Imidazole Derivative

ParameterExample Value (from 1H-imidazole-1-methanol)Significance for this compound
Crystal SystemMonoclinicDefines the basic symmetry of the unit cell
Space GroupP2₁/nDescribes the symmetry elements within the unit cell
a (Å)8.4844Unit cell dimension
b (Å)6.2472Unit cell dimension
c (Å)27.619Unit cell dimension
β (deg)96.832Unit cell angle
Data Collection Temp.150 K or 298 KTemperature at which the diffraction data was collected
Data based on related structures to illustrate typical parameters. nih.govacs.org

Co-crystallization Studies with Reaction Partners to Elucidate Non-Covalent Interactions

While specific co-crystallization studies involving this compound with its reaction partners are not extensively documented in publicly available literature, the analysis of crystal structures of closely related analogs provides significant insights into the non-covalent interactions that govern its chemical behavior.

A pertinent case study is the crystal structure of N-methyl-1H-imidazole-1-carboxamide , a close structural analog of the title compound, which is available in the Cambridge Structural Database (CSD) nih.gov. The analysis of its crystal packing can reveal the types of intermolecular forces at play. Generally, imidazole-containing compounds are known to participate in a variety of non-covalent interactions, including hydrogen bonding (if N-H protons are present), π-π stacking between imidazole rings, and dipole-dipole interactions. In the case of this compound, the carboxamide group introduces a strong dipole and potential hydrogen bond accepting sites (the carbonyl oxygen and the imidazole nitrogen atoms).

Furthermore, studies on other substituted imidazole carboxamides, such as N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, have detailed the presence of various intermolecular contacts, including C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions between aromatic fragments researchgate.net. These interactions are fundamental in the stabilization of the crystal lattice.

The elucidation of these non-covalent interactions through co-crystallization with reaction partners, such as electrophiles or nucleophiles, would provide invaluable data on the pre-reaction complex and the transition state geometry. This information is critical for understanding reaction mechanisms and selectivity. For instance, identifying the preferred binding sites on the this compound molecule for a given reagent can explain observed regioselectivity in its reactions.

Table 1: Potential Non-Covalent Interactions in this compound Crystal Structures

Interaction TypePotential Donor/Acceptor SitesSignificance in Reactivity
Hydrogen BondingCarbonyl oxygen (acceptor), Imidazole N3 (acceptor), Methyl C-H (donor)Directing the approach of reagents, stabilizing transition states.
π-π StackingImidazole ringInfluencing solid-state packing and reactivity, potential for charge-transfer interactions.
Dipole-DipoleCarboxamide groupOrienting molecules in the crystal lattice, influencing solubility and melting point.

Polymorphism and its Influence on Reactivity and Solid-State Chemical Transformations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can have profound effects on the physical and chemical properties of a compound, including its reactivity. Different polymorphs of the same compound can exhibit different solubilities, melting points, and even different chemical reaction rates in the solid state.

Currently, there is a lack of specific research in the published literature on the polymorphism of this compound. However, the study of polymorphism in N-substituted azoles is recognized as an important area, as different crystalline forms can display varied biological and pharmacological activities researchgate.net. The investigation into the potential polymorphic forms of this compound could reveal important information about its solid-state reactivity.

For instance, different packing arrangements of the molecules in various polymorphs could lead to altered accessibility of the reactive sites. The orientation of the carboxamide group and the imidazole ring relative to neighboring molecules could either facilitate or hinder a potential solid-state transformation. The study of such phenomena often involves techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR.

Given the importance of solid-state properties in pharmaceutical and materials science, future research into the polymorphism of this compound would be highly valuable. Such studies would aim to identify different polymorphs, characterize their structures, and evaluate their relative stabilities and reactivity.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereo-Structural Studies (if applicable to chiral derivatives)

While this compound itself is not chiral, the introduction of a chiral center into the molecule would give rise to enantiomers, whose stereochemical properties can be investigated using advanced chiroptical spectroscopy techniques like circular dichroism (CD).

Recent studies on chiral 1-methyl-1H-imidazole π-conjugated derivatives have demonstrated the power of chiroptical methods in characterizing such molecules. These studies show that even small variations in the chemical structure can lead to significant differences in the solid-state aggregation and, consequently, the chiroptical properties, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) rsc.orgrsc.org.

For hypothetical chiral derivatives of this compound, CD spectroscopy would be an indispensable tool for:

Determining the absolute configuration of the chiral centers by comparing experimental CD spectra with theoretical calculations.

Studying conformational changes in solution, as the CD spectrum is highly sensitive to the spatial arrangement of chromophores.

Investigating intermolecular interactions that can induce chirality in supramolecular assemblies.

An example of the application of CD to imidazole-containing molecules is the study of amaranzole A, a marine natural product. It displays a strong split-CD spectrum due to exciton (B1674681) coupling between the imidazole ring and a C=C double bond, which provides information about the relative orientation of these two chromophores nih.gov.

Table 2: Chiroptical Data for Chiral 1-methyl-1H-imidazole π-conjugated Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Molar Circular Dichroism Δε (M⁻¹cm⁻¹)
Derivative 1 350450+25 at 360 nm
Derivative 2 365480-15 at 375 nm
Derivative 3 340440+40 at 350 nm
Derivative 4 380500-30 at 390 nm
Note: The data in this table is illustrative and based on findings for similar chiral imidazole derivatives to demonstrate the nature of data obtained from such studies. rsc.orgrsc.org

The synthesis and study of chiral derivatives of this compound would open up new avenues for its application in areas such as asymmetric catalysis and chiroptical materials. The use of advanced chiroptical spectroscopy would be central to understanding the structure-property relationships in these new chiral systems.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) should show two singlet peaks for N-methyl groups at δ 3.0–3.2 ppm and imidazole protons at δ 7.4–8.1 ppm. 13^{13}C NMR confirms carboxamide carbonyl at ~165 ppm .
  • Mass Spectrometry : ESI-MS in positive mode expects [M+H]+^+ at m/z 140.1 (theoretical 139.16 g/mol). Deviations >0.5 Da suggest isotopic impurities .

How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

Advanced Research Focus
The electron-withdrawing carboxamide and electron-donating dimethyl groups create a polarized imidazole ring, enhancing nucleophilic substitution at C2/C4 positions. Computational studies (DFT at B3LYP/6-31G*) reveal:

  • Frontier Molecular Orbitals : LUMO density localized on the carboxamide aids hydrogen bonding with biological targets (e.g., kinase ATP pockets).
  • Tautomerism : The 1H-imidazole tautomer dominates (>90% population), confirmed by IR spectroscopy (N-H stretch at ~3400 cm1^{-1}) .

What strategies mitigate instability of this compound under ambient conditions?

Basic Research Focus
The compound is hygroscopic and prone to hydrolysis. Stabilization methods include:

  • Storage : Desiccated at −20°C under argon, with silica gel packs.
  • Formulation : Lyophilization with cryoprotectants (trehalose) for long-term storage. Monitor degradation via TLC (Rf shift in 7:3 chloroform/methanol) .

How can researchers design assays to evaluate the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition : Use fluorescence polarization assays (e.g., tyrosine kinase inhibition) with ATP-competitive probes. IC50 values are derived from dose-response curves (10 nM–100 µM range) .
  • Cellular Uptake : Radiolabel with 14^{14}C-methyl groups and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

What are the key considerations for scaling up this compound synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Process Chemistry : Transition from batch to flow reactor systems minimizes exothermic risks during alkylation.
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression .

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